molecular formula C14H11ClO2 B1363165 5-Chloro-2-hydroxy-4-methylbenzophenone CAS No. 68751-90-6

5-Chloro-2-hydroxy-4-methylbenzophenone

Cat. No.: B1363165
CAS No.: 68751-90-6
M. Wt: 246.69 g/mol
InChI Key: IOGQACQRFGDUPT-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-4-methylbenzophenone is an organic compound with the molecular formula C14H11ClO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by a benzophenone core substituted with a chlorine atom, a hydroxyl group, and a methyl group.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-4-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-4-methylbenzophenone involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom and the benzophenone core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-hydroxy-4-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom, hydroxyl group, and methyl group in specific positions on the benzophenone core differentiates it from other similar compounds and influences its reactivity and applications.

Properties

IUPAC Name

(5-chloro-2-hydroxy-4-methylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-7-13(16)11(8-12(9)15)14(17)10-5-3-2-4-6-10/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGQACQRFGDUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218866
Record name 5-Chloro-2-hydroxy-4-methylbenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68751-90-6
Record name (5-Chloro-2-hydroxy-4-methylphenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68751-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-hydroxy-4-methylbenzophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-hydroxy-4-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-hydroxy-4-methylbenzophenone
Source European Chemicals Agency (ECHA)
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Record name 5-Chloro-2-hydroxy-4-methylbenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 5-Chloro-2-hydroxy-4-methylbenzophenone in coumarin synthesis?

A1: This compound serves as a starting material for synthesizing specific coumarin derivatives []. Coumarins are a class of compounds with diverse biological activities, making them valuable targets in medicinal chemistry. By using this compound as a precursor, researchers can introduce specific structural features into the final coumarin product, potentially influencing its biological properties.

Q2: How does the proposed reaction mechanism using this compound differ from previous methods?

A2: The study proposes a new intermediate form in the reaction mechanism for coumarin synthesis using this compound, phenylacetic acid, acetic anhydride, and triethylamine []. While the exact details of this intermediate are not provided in the abstract, the authors suggest it contributes to higher product yields compared to the method described by Sharma and Ray in earlier publications. This improved synthesis could be beneficial for producing larger quantities of specific coumarin derivatives for further research and potential applications.

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